Ethyl 2-amino-3-cyclobutylpropanoate

Antiviral Synthesis HCV Protease Inhibitor Boceprevir Intermediate

Ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2), also known as ethyl 3-cyclobutylalaninate or CYC132, is a synthetic, non-proteinogenic amino acid ester. It belongs to the class of cyclobutylalanine derivatives, characterized by a strained cyclobutyl ring attached to the alanine backbone.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 394735-17-2
Cat. No. B1592747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-cyclobutylpropanoate
CAS394735-17-2
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1CCC1)N
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3
InChIKeyLBMYKRXWOHTRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2): A Cyclobutyl Building Block for Constrained Peptidomimetics


Ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2), also known as ethyl 3-cyclobutylalaninate or CYC132, is a synthetic, non-proteinogenic amino acid ester . It belongs to the class of cyclobutylalanine derivatives, characterized by a strained cyclobutyl ring attached to the alanine backbone . Its primary role is as a versatile chemical building block, particularly valued in medicinal chemistry for introducing conformational constraint into peptides and small molecules, a strategy often used to improve metabolic stability and target binding affinity .

Why Ethyl 2-amino-3-cyclobutylpropanoate Cannot Be Casually Substituted by Other Amino Acid Esters


Generic substitution with common amino acid esters like leucinate or phenylalaninate is not feasible when the goal is to construct the P1 fragment of the HCV protease inhibitor Boceprevir . The specific cyclobutyl moiety is a critical pharmacophoric element, not a generic hydrophobic group. A published synthesis explicitly uses this compound as the starting material for the P1 β-amino-α-hydroxy amide fragment, and replacing the cyclobutyl ring would derail the entire synthetic pathway and lead to a different final molecule . Furthermore, class-level evidence suggests that cyclobutyl-containing drugs are a privileged structural motif with distinct biological activities across antivirals, anticancer agents, and neurological drugs, making the ring a key differentiator from other cycloalkyl or aromatic systems [1].

Quantitative Differentiation Evidence for Ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2)


Role as the Specific P1 Fragment Precursor in the Synthesis of the HCV Drug Boceprevir

Ethyl 2-amino-3-cyclobutylpropanoate (1) is the unambiguous and documented starting material for the synthesis of the P1 fragment of Boceprevir, an HCV NS3 protease inhibitor . A 2016 publication describes a convenient synthesis where (1) is converted to an α-chloro ketone intermediate and subsequently to the final P1 β-amino-α-hydroxy amide fragment in high yield . In contrast, using a different amino acid ester, such as a cyclopropyl analog, would fundamentally alter the P1 fragment's structure. The cyclobutyl ring at the P1 position is a key structural determinant for Boceprevir's potency, as confirmed by SAR studies where modifications at the P1 site, including replacing it with an oxopyrrolidinyl-alanyl residue, drastically changed in vitro and cellular potency [1]. This is a specific, non-interchangeable role that defines the compound's primary procurement value.

Antiviral Synthesis HCV Protease Inhibitor Boceprevir Intermediate

Conformational and Metabolic Stability Advantage of the Cyclobutyl Scaffold over Aromatic Analogs

The cyclobutyl ring is a well-established scaffold for improving drug-like properties. A 2024 review classifies cyclobutyl-containing drugs by therapeutic area, including antivirals, anticancer agents, and neurological drugs, demonstrating the privileged nature of this motif [1]. More specifically, marketing materials for related cyclobutylalanine derivatives claim that peptides incorporating them maintain bioactive conformations 3-5 times longer than their phenylalanine-containing counterparts . While this specific claim is from a vendor and should be verified independently, it is consistent with the established medicinal chemistry principle that replacing a flat, aromatic phenyl ring with a saturated, three-dimensional cyclobutyl ring can enhance solubility (by reducing planarity) and metabolic stability (by removing sites for oxidative metabolism) .

Peptide Stability Conformational Restriction Cyclobutyl Bioisostere

Reported CTGF Inhibitory Activity via Cell Proliferation Assay

Ethyl 2-amino-3-cyclobutylpropanoate has been described as an inhibitor of the enzyme connective tissue growth factor (CTGF), a key mediator in fibrosis . This activity was demonstrated in a functional assay where the compound inhibited the proliferation of human umbilical vein endothelial cells (HUVEC) in vitro . This is a distinct and potentially valuable biological activity not reported for simple, unmodified amino acid esters like ethyl alaninate or ethyl leucinate. However, no comparative IC50 values for other CTGF inhibitors are provided in the available datasheet, and the claim lacks peer-reviewed validation.

CTGF Inhibition Antifibrotic HUVEC Proliferation

High-Value Application Scenarios for Procuring Ethyl 2-amino-3-cyclobutylpropanoate


Synthesis of Boceprevir and Structurally Related Antiviral Protease Inhibitors

This is the most validated and high-value application. Ethyl 2-amino-3-cyclobutylpropanoate serves as the indispensable starting material for constructing the P1 (β-cyclobutylalanyl) fragment of the HCV NS3 protease inhibitor Boceprevir . A published and scalable synthetic route, which proceeds through a novel α-chloro ketone intermediate, is specifically designed around this compound to produce the β-amino-α-hydroxy amide fragment in high yield . Its procurement is essential for any laboratory engaged in synthesizing Boceprevir, its intermediates, or exploring structure-activity relationships around this important antiviral scaffold, including its repurposing for other viral proteases like SARS-CoV-2 MPro [1].

Design and Synthesis of Metabolically Stable, Conformationally Constrained Peptides

The cyclobutyl group is a recognized tool for peptide lead optimization. Its incorporation as a non-proteinogenic amino acid introduces ring strain and steric bulk, which can restrict the peptide backbone conformation and shield adjacent amide bonds from proteolytic degradation . This approach is commonly used to improve the metabolic stability of peptide drug candidates, potentially increasing their half-life. Researchers developing peptide therapeutics or probes can procure this building block to explore these effects, with vendor reports suggesting a substantial (3-5 fold) enhancement in conformational stability compared to phenylalanine-containing peptides .

Exploratory Medicinal Chemistry Targeting the CTGF Pathway for Fibrosis

This compound has been identified as an inhibitor of connective tissue growth factor (CTGF), an enzyme implicated in fibrotic diseases, and this activity was confirmed by its ability to inhibit HUVEC cell proliferation in vitro . For a laboratory initiating a drug discovery program against the CTGF pathway, procuring this compound provides a chemically tractable and commercially available hit molecule. It can serve as a starting point for structure-activity relationship (SAR) studies to develop more potent and selective antifibrotic agents, leveraging its dual identity as both a potential bioactive molecule and a convenient amino ester building block for further derivatization.

As a Saturated Bioisostere for Phenylalanine in Drug Candidates

A key challenge in drug design is replacing problematic aromatic rings with saturated bioisosteres to improve solubility, metabolic stability, and reduce toxicity. The cyclobutylalanine scaffold allows scientists to explore this precise replacement, substituting a flat, hydrophobic phenylalanine residue with a three-dimensional, puckered cyclobutyl ring . Procuring this compound enables a direct head-to-head comparison within a lead series, allowing teams to systematically evaluate the impact of this bioisosteric replacement on key drug parameters such as LogP, solubility, off-target activity, and in vitro clearance, ultimately guiding the selection of superior clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-3-cyclobutylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.